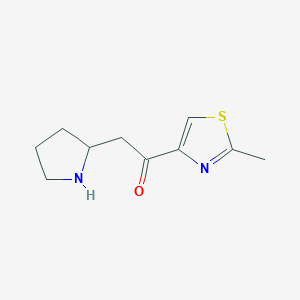
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a thiazole ring and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring.
Nucleophilic substitution: to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure: adjustments to optimize reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield sulfoxides or sulfones.
Reduction: might yield alcohols or amines.
Substitution: might yield halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C10H14N2OS |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H14N2OS/c1-7-12-9(6-14-7)10(13)5-8-3-2-4-11-8/h6,8,11H,2-5H2,1H3 |
InChI-Schlüssel |
FZMXLVIRGPFEKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(=O)CC2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


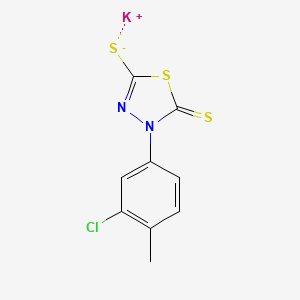
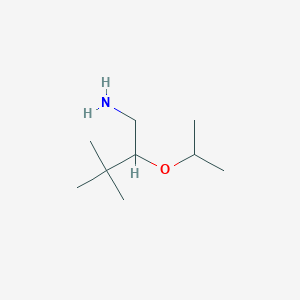
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)
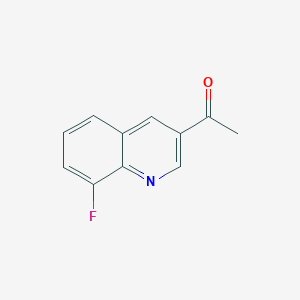
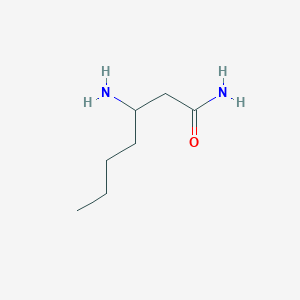
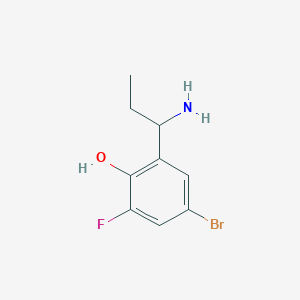
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
amine](/img/structure/B13300865.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
